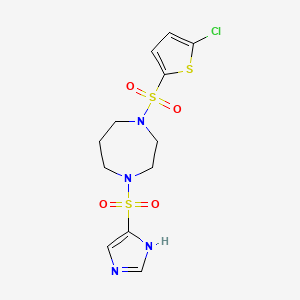

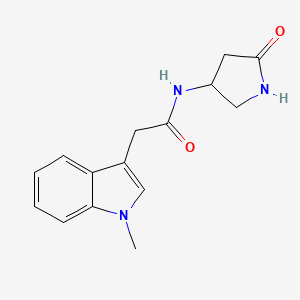

3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It likely contains an azetidin-2-one ring, which is a four-membered cyclic amine . This type of structure has been found in life-saving antibiotics such as penicillin and cephalosporin .

Synthesis Analysis

The synthesis of similar compounds often involves the use of β-lactams as versatile building blocks . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is then followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The inherent rigidity of spirocyclic compounds, which are characterized by having two rings sharing the same atom, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as pharmacophores in pharmaceutical development .

Pharmaceutical Development

The azetidine and oxetane rings present in this compound serve as important pharmacophores for the development of pharmaceuticals. They are known for exhibiting a variety of biological activities which can be harnessed in drug design .

Antimicrobial Applications

The compound has shown promise in antimicrobial applications. Synthetic conjugates derived from it have been compared to reference drugs like amoxicillin for antibacterial efficacy, and against strains like T. harzianum and A. niger for antifungal activity .

Protein Degrader Optimization

Incorporating rigidity into the linker region of bifunctional protein degraders, which include derivatives of this compound, may impact the 3D orientation of the degrader. This, in turn, affects ternary complex formation as well as the optimization of drug-like properties .

Chemical Synthesis and Diversification

The compound is used in chemical synthesis routes for preparing novel heterocyclic compounds. The diversification of these compounds is achieved through reactions like the Suzuki–Miyaura cross-coupling, which is pivotal for creating a variety of functionalized molecules .

NMR Spectroscopy and HRMS Investigations

The structures of novel heterocyclic compounds derived from this chemical are confirmed via advanced techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS) investigations. These methods are crucial for validating the synthesis of new pharmaceutical agents .

Research in Heterocyclic Chemistry

Lastly, this compound plays a role in the broader field of heterocyclic chemistry. It is involved in the study of four-membered saturated heterocycles containing nitrogen or oxygen atoms, which are fundamental structures in many natural and synthetic products .

Mecanismo De Acción

Mode of Action

It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given the compound’s structure and synthesis process, it is likely that it may interact with pathways involving azetidine and oxetane rings . These heterocyclic structures are known to exhibit a variety of biological activities , suggesting that the compound could have multiple effects on different biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a number of biological activities . This suggests that “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” could potentially have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

3-[[1-(2-phenylmethoxyacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c19-14(10-22-9-12-4-2-1-3-5-12)17-6-13(7-17)8-18-15(20)11-23-16(18)21/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXNXEDNKWVVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2862476.png)

![2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2862479.png)